molecular formula C21H35ClN2O3 B1668320 Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride CAS No. 55792-22-8

Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride

Cat. No.: B1668320
CAS No.: 55792-22-8
M. Wt: 399.0 g/mol
InChI Key: FWXCTXLSDFLQJC-UHFFFAOYSA-N
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Description

Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride is a chemical compound with the molecular formula C21H35ClN2O3. It is known for its unique structure, which includes a carbanilic acid moiety, a heptyloxy group, and a piperidinoethyl ester. This compound is often used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride typically involves the esterification of carbanilic acid with 2-piperidinoethanol in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification processes using automated reactors. The reaction conditions are optimized to maximize efficiency and minimize by-products. The final product is then purified through crystallization or chromatography techniques to achieve the required purity standards.

Chemical Reactions Analysis

Types of Reactions

Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can replace the piperidinoethyl group with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride is utilized in several scientific research fields:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: This compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is conducted to explore its potential therapeutic applications, including its role as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release active carbanilic acid, which can then interact with enzymes or receptors. The piperidinoethyl group may enhance the compound’s binding affinity and specificity for its targets, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester
  • Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, sulfate
  • Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, phosphate

Uniqueness

Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Compared to its analogs, the hydrochloride salt form may exhibit different solubility and stability characteristics, making it suitable for particular applications in research and industry.

Properties

CAS No.

55792-22-8

Molecular Formula

C21H35ClN2O3

Molecular Weight

399.0 g/mol

IUPAC Name

2-piperidin-1-ium-1-ylethyl N-(3-heptoxyphenyl)carbamate;chloride

InChI

InChI=1S/C21H34N2O3.ClH/c1-2-3-4-5-9-16-25-20-12-10-11-19(18-20)22-21(24)26-17-15-23-13-7-6-8-14-23;/h10-12,18H,2-9,13-17H2,1H3,(H,22,24);1H

InChI Key

FWXCTXLSDFLQJC-UHFFFAOYSA-N

SMILES

CCCCCCCOC1=CC=CC(=C1)NC(=O)OCCN2CCCCC2.Cl

Canonical SMILES

CCCCCCCOC1=CC=CC(=C1)NC(=O)OCC[NH+]2CCCCC2.[Cl-]

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Carbanilic acid, m-heptyloxy-, 2-piperidinoethyl ester, hydrochloride

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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